2-甲基-1,3-苯并噻唑-7-甲醛

描述

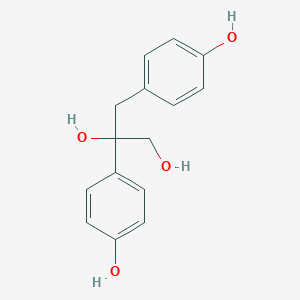

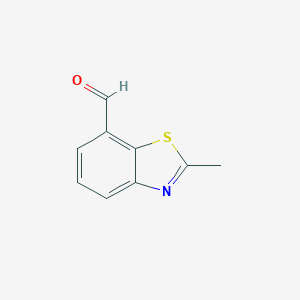

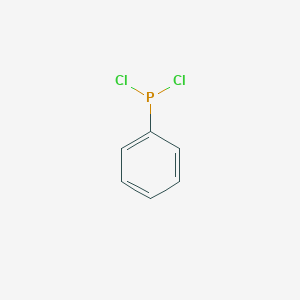

2-Methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7NS . It is a derivative of benzothiazole, a class of compounds that are widely used in the pharmaceutical sector .

Synthesis Analysis

The synthesis of 2-Methyl-1,3-benzothiazole-7-carbaldehyde and its derivatives can be achieved through various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction has been used to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzothiazole-7-carbaldehyde can be viewed using Java or Javascript . The structure-activity relationship (SAR) studies of benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .科学研究应用

合成和化学性质

已描述了一种制备苯杂环甲醛的方法,包括 2-甲基-1,3-苯并噻唑的衍生物。此过程涉及甲基的卤化,然后转化为醛官能团,展示了该化合物在合成化学中的用途 (Luzzio & Wlodarczyk, 2009).

已经从 6-二甲氨基苯并噻唑-2-甲醛开始,合成了具有反极性的新型推挽苯并噻唑衍生物,用于潜在的非线性光学应用。这突出了该化合物在先进材料研究中的作用 (Hrobárik, Sigmundová, & Zahradník, 2004).

分析和传感器应用

吡啶-2-甲醛-2-(4-甲基-1,3-苯并噻唑-2-基) 腙已被用作中性离子载体,用于构建具有高选择性的新型 Er(III) 膜传感器,展示了该化合物在分析化学中的应用 (Ganjali et al., 2007).

噻吩-2-甲醛-(7-甲基-1,3-苯并噻唑-2-基)腙在铥(III) 选择性膜传感器的开发中使用,展示了苯并噻唑衍生物在传感器技术中的潜力,提供高灵敏度和选择性 (Ganjali et al., 2005).

药理学和材料科学研究

已合成苯并噻唑衍生物进行抗菌筛选,表明药效团在药物发现和开发中的潜力。这项研究强调了苯并噻唑基化合物在创建新治疗剂中的重要性 (Kale & Mene, 2013).

关于杂环上的甲基催化好氧光氧化生成醛的研究,包括苯并噻唑-2-甲醛,揭示了该化合物在有机合成和材料科学中的适用性 (Nagasawa et al., 2016).

安全和危害

The safety data sheet for a related compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

2-methyl-1,3-benzothiazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKHNPTMVQBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzothiazole-7-carbaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)